molecular formula C10H12FNO2 B1438303 4-(4-Fluorophenoxy)butanamide CAS No. 1098361-59-1

4-(4-Fluorophenoxy)butanamide

Cat. No.: B1438303
CAS No.: 1098361-59-1
M. Wt: 197.21 g/mol
InChI Key: XTZDDXIQIAMJCO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)butanamide is a chemical compound with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol It is characterized by the presence of a fluorophenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)butanamide typically involves the reaction of 4-fluorophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-fluorophenoxy)butanoyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-(4-fluorophenoxy)butanoic acid.

    Reduction: Formation of 4-(4-fluorophenoxy)butylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Fluorophenoxy)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenoxy)butanamide is unique due to its specific combination of a fluorophenoxy group and a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

Overview

4-(4-Fluorophenoxy)butanamide, with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenol with butanoyl chloride in the presence of a base such as pyridine. This reaction yields an intermediate, which is then treated with ammonia or an amine to produce the final compound.

Biological Mechanisms

Interaction with Biological Targets:
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The fluorophenoxy group enhances the compound's binding affinity, which can lead to various biological effects. The precise mechanisms depend on the context of its use, particularly in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, contributing to its potential therapeutic effects. For instance, it has been explored for its interactions with inflammatory pathways and cytokine production.

Case Studies

  • Inflammation Studies:
    In a study focused on anti-inflammatory properties, compounds similar to this compound were evaluated for their ability to inhibit cytokines such as IL-1β and IL-6. The results indicated significant reductions in mRNA expression levels for these pro-inflammatory markers in vitro .
  • Metabolic Studies:
    Another study investigated the compound's role in metabolic pathways. It was found that this compound could influence lipid metabolism and reduce the release of leukotriene B4 (LTB4), a mediator involved in inflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
4-(4-Fluorophenoxy)butanoic acidOxidized derivativeExhibits anti-inflammatory properties
4-(4-Fluorophenoxy)butylamineReduced formPotential neuroactive effects
AB-FUBINACASynthetic cannabinoidInteraction with cannabinoid receptors

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation through cytokine inhibition.
  • Metabolic Modulation: It may have roles in regulating metabolic processes related to lipid metabolism and inflammatory mediator release.
  • Potential Therapeutic Applications: Due to its unique chemical structure and biological interactions, further research could position this compound as a candidate for drug development targeting inflammatory diseases.

Properties

IUPAC Name

4-(4-fluorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDDXIQIAMJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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